BENGHE Methodological & Application

Check Availability & Pricing

Application Note: Spectroscopic Profiling of 2-
Bromo-1-(4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

Compound Name: 2-Bromo-1-(4-nitrophenyl)ethanol
CAS No.: 19922-82-8
Cat. No.: B176800
- 7

Executive Summary & Compound Profile

2-Bromo-1-(4-nitrophenyl)ethanol is a critical chiral intermediate often used in the synthesis
of

-adrenergic blockers and chloramphenicol analogs.[1] Its structural integrity relies on three
features: the para-substituted nitrobenzene ring, the secondary alcohol (chiral center), and the
terminal alkyl bromide.[1]

This guide provides a self-validating analytical workflow to distinguish this compound from its
precursor (2-bromo-1-(4-nitrophenyl)ethanone) and potential degradation products (epoxides
or diols).[1]
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Property Data

Formula

MW 246.06 g/mol
244.97 Da (

Monoisotopic Mass )1 246.97 Da (

)

Chiral center at C1 induces diastereotopicity in

Key Feature
C2 protons.[1]

Method 1: Mass Spectrometry (MS)

Objective: Confirm molecular formula and halogen presence via isotopic abundance.

Experimental Parameters (ESI/EI)

« lonization: Electrospray lonization (ESI) in Positive Mode (M+H) or Electron Impact (El,
70eV).

e Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

e Flow Rate: 0.3 mL/min (Direct Infusion).

The "Bromine Fingerprint"

The most definitive MS feature is the isotopic pattern of Bromine. Natural bromine exists as

(50.7%) and
(49.3%).

e Observation: You will observe two molecular ion peaks of nearly equal intensity separated by

2 mass units.

o M+ Peak (
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): ~245 m/z (or 246 for [M+H]+)
o M+2 Peak (
): ~247 m/z (or 248 for [M+H]+)

» Validation Rule: If the M / M+2 ratio deviates significantly from 1:1, the sample is
contaminated (likely with a non-brominated impurity).

Fragmentation Pathway (El)

Under standard 70eV EI conditions, the molecule follows a predictable degradation logic:

Molecular lon (M+)
m/z 245 | 247

(1:1 Ratio)

oss of Bromomethyl

Dehydration (-H20)
m/z 227 | 229
(Common in alcohols)

Alpha Cleavage
(Loss of CH2Br)

esonance Stabilization

Base Peak lon
[O2N-Ph-CH=0OH]+

Figure 1: Primary Fragmentation Logic for 2-Bromo-1-(4-nitrophenyl)ethanol

Click to download full resolution via product page

Method 2: Infrared Spectroscopy (FT-IR)

Objective: Functional group verification and monitoring reduction completion.

Protocol (ATR or KBr Pellet)

o Sample: Solid powder.

¢ Resolution: 4 cmm—1.
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e Scans: 16-32.

Diagnostic Bands

The disappearance of the ketone carbonyl stretch is the primary indicator that the precursor

has been successfully reduced.

. Wavenumber .
Functional Group ( 1 Morphology Assignment
cm-
H-bonded alcohol
O-H Stretch 3200 - 3500 Broad, Strong
(Target)
ABSENT (If present,
C=0I1] Stretch ~1690 - 1700 Sharp )
precursor remains)
NO2z (Asym) 1515 - 1525 Strong Nitro group (aromatic)
NO2z (Sym) 1340 - 1350 Strong Nitro group (aromatic)
C-Br 500 - 600 Medium Alkyl Halide

Method 3: Nuclear Magnetic Resonance (NMR)

Objective: Stereochemical assessment and structural connectivity.[2] This is the most complex

analysis due to the chiral center.

Sample Preparation[1]

e Solvent:

(Standard) or
(if OH coupling is required).[1]

e Concentration: ~10-15 mg in 0.6 mL.[1]

o Reference: TMS (0.00 ppm).

1H NMR Analysis (400 MHz)
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Unlike the ketone precursor (which has a singlet for the

group), the alcohol possesses a chiral center at C1. This makes the two protons on C2 (

) diastereotopic (chemically non-equivalent). They will not appear as a simple doublet.

The ABX System

The aliphatic chain forms an ABX spin system:

« &
: The two protons on the bromomethyl group (

).

 : The single proton on the chiral carbon (
)[1]

Expected Chemical Shifts:

Proton Shift ( L .
Envi ¢ Multiplicity Integration Notes
nvironmen
» Ppm)
Aromatic (Ortho 8.20 - 8.25 Doublet ( oH AA'BB' System
to NO2) ' ' Hz) (Deshielded)
Aromatic (Meta Doublet (
7.55-7.65 2H AA'BB' System
to NOz2) Hz)
Methine (
5.00-5.15 dd or ddd 1H Benzylic position
)
Methylene ( Two dd (or Diastereotopic
3.40-3.70 _ 2H o .
) multiplet) (Distinct shifts)
Hydroxyl ( Exchangeable (
25-35 Broad Singlet 1H
) shake removes)

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://hymasynthesis.com/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176800?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Note on Solvent: In

, the OH proton is often broad and does not couple. In

, the OH signal will likely split the methine proton further (into a ddd) and appear as a distinct
doublet around 5.5-6.0 ppm.[1]

. Induces Non-equivalence Diastereotopic Splitting ABX Pattern
il ey (1) ™ Ha(C2)|HbC2)[ ) (Not a simple doublet) (Complex Multiplet region 3.4-3.7 ppm)

Figure 2: Origin of Complexity in the Aliphatic Region (ABX System)

Click to download full resolution via product page

13C NMR Analysis[1][3][4]

e Carbonyl Check: Ensure NO peak exists >190 ppm (confirms absence of ketone).
e C-OH: ~70-73 ppm.[1]

e C-Br: ~35-40 ppm.[1][3]

e Aromatic: Four signals (two quaternary, two CH) in the 123-150 ppm range.[1]

References & Data Sources

e National Institute of Standards and Technology (NIST).Mass Spectrum and IR Data for Nitro-
aromatics.[1][4]

e PubChem.Compound Summary: 2-Bromo-1-(4-nitrophenyl)ethanol (CID 11413906).[1][5]

o SDBS.Spectral Database for Organic Compounds. (General reference for p-substituted
benzene shifts).

o University of Minnesota.Experiment 1: Ketone Reduction by Sodium Borohydride (Protocol
Context).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

e 2. web.mnstate.edu [web.mnstate.edu]

e 3. 2-Bromo-4-nitrotoluene(7745-93-9) 13C NMR spectrum [chemicalbook.com]
e 4. Ethanol, 2-bromo- [webbook.nist.gov]

e 5. 2-Bromo-1-(4-nitrophenyl)ethanol | CBH8BrNO3 | CID 11413906 - PubChem
[pubchem.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Application Note: Spectroscopic Profiling of 2-Bromo-1-
(4-nitrophenyl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b176800#spectroscopic-analysis-nmr-ir-ms-of-2-
bromo-1-4-nitrophenyl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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